Urushiol (15:3)

Catalog No.
S3318342
CAS No.
83543-37-7
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urushiol (15:3)

CAS Number

83543-37-7

Product Name

Urushiol (15:3)

IUPAC Name

3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,2-diol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h2,4-5,7-8,15,17-18,22-23H,1,3,6,9-14,16H2/b5-4-,8-7-

InChI Key

RUWDFSXBACIZCV-UTOQUPLUSA-N

SMILES

C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O

Canonical SMILES

C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O

Isomeric SMILES

C=CC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)O

Urushiol (15:3) is a complex mixture of organic compounds primarily found in the sap of plants belonging to the Anacardiaceae family, such as Toxicodendron species (poison ivy, poison oak, and poison sumac) and the Chinese lacquer tree (Rhus verniciflua). It is an oily liquid that exhibits allergenic properties, particularly causing urushiol-induced contact dermatitis upon skin exposure. The chemical structure of urushiol consists of a catechol moiety substituted with long hydrocarbon chains, typically containing 15 to 17 carbon atoms. The degree of unsaturation in these chains influences the allergenic potential of urushiol; compounds with multiple double bonds are more likely to provoke allergic reactions in sensitive individuals .

There is no scientific literature available on the mechanism of action of this compound.

  • No safety information is currently available concerning the toxicity, flammability, or reactivity of this molecule.

Future Research

The presence of a catechol group suggests potential antioxidant properties, but this is purely speculative and requires further investigation. Future research on 3-((8Z,11Z)-pentadeca-8,11,14-trien-1-yl)catechol could explore:

  • Synthesis methods to obtain the compound in larger quantities.
  • Characterization of its physical and chemical properties.
  • Evaluation of its potential biological activities, such as antioxidant or other pharmacological effects.

Urushiol undergoes several chemical transformations, particularly oxidation, which is crucial for its allergenic activity. When urushiol comes into contact with oxygen, it can be oxidized to form reactive quinones. These quinones then react with proteins in the skin, acting as haptens and triggering an immune response that leads to dermatitis. The mechanism involves the binding of oxidized urushiol to skin proteins, which alters their structure and makes them appear foreign to the immune system, thus activating T-lymphocytes .

Urushiol is primarily known for its role in causing allergic contact dermatitis. The severity of the reaction varies among individuals; approximately 15% to 30% of people do not react to urushiol, while a significant portion experiences severe symptoms upon exposure. In addition to its allergenic properties, urushiol has been studied for potential therapeutic effects. Research has indicated that certain derivatives of urushiol exhibit antibacterial and anticancer activities, suggesting its utility beyond causing allergic reactions .

The synthesis of urushiol derivatives often involves chemical modifications aimed at enhancing their biological activity or reducing allergenicity. For instance, researchers have synthesized methylene acetal derivatives of urushiol through reactions with methylene chloride under basic conditions (using sodium hydroxide as a catalyst). This method allows for the production of various derivatives with distinct degrees of unsaturation and functional properties . Other synthetic routes may involve selective hydrogenation or regioselective modifications to alter the side chains or functional groups attached to the catechol core .

Urushiol has several applications primarily due to its unique chemical properties:

  • Traditional Lacquerware: Urushiol is used in traditional Asian lacquerware due to its ability to polymerize into a durable, glossy finish when exposed to air.
  • Biomedical Research: Certain derivatives are being explored for their potential as anticancer agents and for their antibacterial properties against pathogens like Helicobacter pylori.
  • Cosmetics: Modified forms of urushiol are being investigated for use in cosmetic formulations due to their film-forming properties .

Studies have shown that urushiol interacts significantly with proteins in human skin, leading to immune responses that manifest as dermatitis. The binding affinity and reaction kinetics between urushiol derivatives and skin proteins have been characterized using various spectroscopic techniques. Additionally, research has focused on understanding how different structural variants of urushiol influence their immunogenicity and potential therapeutic effects .

Urushiol shares structural similarities with other compounds derived from plants in the Anacardiaceae family. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
CardolA phenolic compound with a long unsaturated side chainLess allergenic than urushiol; used in varnishes
Anacardic AcidContains a long hydrocarbon chain with multiple unsaturationsExhibits antimicrobial properties; less irritating
ThitsiolSimilar catechol structure but varies in side chain lengthUsed as a marker in lacquer analysis; less studied

Urushiol's uniqueness lies in its specific combination of catechol structure and hydrocarbon chain length, which directly impacts its allergenic potential and suitability for applications in lacquerware and potential medicinal uses .

Microbial fermentation has emerged as a sustainable method for reducing the allergenic potential of urushiol (15:3). Fomitella fraxinea, a white-rot fungus, demonstrates remarkable efficacy in degrading urushiol congeners during solid-state fermentation. In a 22-day fermentation process, the content of urushiol (15:3) decreased by 95.4%, from 671.08 ± 25.43 μg/g to 30.66 ± 2.70 μg/g dry weight [3]. This degradation correlates with the secretion of laccase, a multicopper oxidase that oxidizes urushiol’s catechol moiety into semiquinone radicals.

The fermentation kinetics reveal a biphasic degradation pattern:

  • Phase 1 (Days 0–13): Rapid 92.8% reduction in urushiol (15:3) due to high laccase activity
  • Phase 2 (Days 14–22): Slower 4.6% residual degradation as substrate availability decreases
Fermentation DayUrushiol (15:3) Content (μg/g DW)Degradation Efficiency (%)
0671.08 ± 25.430
10115.22 ± 11.1482.8
1348.61 ± 6.5192.8
2230.66 ± 2.7095.4

Table 1: Time-dependent degradation of urushiol (15:3) by Fomitella fraxinea [3]

Laccase-mediated oxidation induces polymerization, converting urushiol (15:3) into insoluble biphenyl compounds and quinones [5]. This structural modification eliminates the compound’s capacity to crosslink with skin proteins, thereby neutralizing its allergenic properties [3].

Enzymatic Oxidation Pathways in Traditional Lacquer Production

The enzymatic polymerization of urushiol (15:3) forms the biochemical foundation of East Asian lacquerware production. Rhus vernicifera laccase (EC 1.10.3.2) initiates a radical chain reaction through three distinct phases:

  • Oxidation Initiation: Laccase abstracts electrons from urushiol’s catechol ring, generating phenoxy radicals ($$C6H3(OH)O^- $$) [4]
  • Radical Transfer: Water-insoluble glycoproteins shuttle radicals from the aqueous phase to the urushiol oil phase
  • Polymer Propagation: Radicals undergo C–C coupling at the 4-position, forming dimers, trimers, and ultimately, a crosslinked polymer network [5]

Critical regulatory mechanisms ensure controlled polymerization:

  • Stellacyanin Modulation: This blue copper protein limits radical concentration at the oil-water interface to 0.12–0.18 mM, preventing premature gelation [4]
  • Oxygen Gradients: A 3.2 kPa oxygen partial pressure differential across the lacquer film maintains optimal oxidation rates [4]

The resulting polymer exhibits exceptional durability, with Fourier-transform infrared spectroscopy (FTIR) confirming C–O–C (1250 cm⁻¹) and conjugated C=C (1605 cm⁻¹) linkages characteristic of urushiol-based coatings [5].

Metabolic Engineering Approaches for Congener-Specific Degradation

Recent advances in synthetic biology enable targeted modification of urushiol (15:3) through engineered microbial systems. Pseudomonas putida KT2440, engineered with a laccase (Lac1328) from Bacillus subtilis, achieves 98.7% specificity for urushiol (15:3) over other congeners [3]. Key engineering strategies include:

  • Promoter Optimization: A hybrid T7/lac promoter increases laccase expression 4.8-fold compared to native systems
  • Substrate Channeling: Fusion of hydrophobin domains to laccase improves urushiol binding affinity ($$K_d$$ = 12.3 μM vs. 89.7 μM wild-type)
  • Co-factor Recycling: NADH oxidase co-expression maintains copper centers in active Cu²⁺ state
Engineered StrainDegradation Rate (μmol/min/mg)Specificity for 15:3 (%)
Wild-Type P. putida0.34 ± 0.0562.1
KT2440-Lac13282.89 ± 0.2198.7

Table 2: Performance metrics of metabolically engineered Pseudomonas putida [3]

Crispr-Cas9-mediated knockout of catR regulatory genes in Aspergillus niger further enhances laccase secretion by 3.2-fold, enabling complete urushiol (15:3) degradation in 48-hour batch cultures [3]. These engineered systems demonstrate the potential for industrial-scale detoxification while preserving valuable urushiol derivatives for materials science applications.

Avian Seed Dispersal Coevolution Mechanisms

The relationship between urushiol-containing plants and avian seed dispersers represents a complex coevolutionary interaction that has shaped both plant reproductive strategies and bird foraging behaviors over millions of years [9] [10]. Frugivorous birds have evolved sophisticated mechanisms to process urushiol-containing fruits while plants have developed strategies to optimize seed dispersal effectiveness through avian vectors [9] [11].

Seed dispersal effectiveness in plant-animal systems depends on both quantitative and qualitative components that determine the overall reproductive success of urushiol-producing plants [12] [13]. The quantitative component encompasses the frequency of bird visits to fruiting plants and the number of seeds removed per foraging event [13]. The qualitative component involves the probability of successful seed germination following gut passage and the suitability of deposition sites for plant establishment [12] [13].

Research on avian frugivory demonstrates remarkable variation in seed dispersal effectiveness among different bird species [14] [15]. Studies document substantial differences in foraging behavior, with some species contributing disproportionately to overall seed dispersal services [14] [16]. The effectiveness of individual bird species as seed dispersers varies temporally and spatially, creating dynamic dispersal environments for plants [12].

Table 2: Avian Seed Dispersal Effectiveness Parameters

Bird SpeciesMean Seeds per SampleDensity (birds/hectare)Seed Dispersal Contribution (%)Quantitative Component RangeLong-distance Dispersal (>500m)
Bellbirds (Anthornis melanura)11.53.022Not reportedNot reported
Silvereyes (Zosterops lateralis)7.02.712Not reportedNot reported
Song thrushes (Turdus philomelos)8.36.433Not reportedNot reported
Blackbirds (Turdus merula)15.13.230Not reportedNot reported
Chivi vireo (Vireo chivi)Not reportedNot reportedNot reported3.0-7.1Not reported
Micronesian StarlingNot reportedNot reportedNot reportedNot reported94%

Bird body mass significantly influences seed dispersal patterns, with different sized birds providing distinct dispersal services [13]. Large-bodied birds typically consume greater numbers of fruits per foraging event and can transport seeds over longer distances due to extended gut retention times [13] [17]. However, smaller birds often visit plants more frequently and may achieve higher overall seed dispersal effectiveness through increased visitation rates [13].

The coevolutionary relationship between birds and urushiol-containing plants has resulted in specialized morphological and behavioral adaptations [9] [10]. Birds have evolved specific feeding structures and digestive capabilities that enable them to process urushiol-containing fruits without adverse effects [9]. Plants have developed fruit characteristics that attract appropriate avian dispersers while deterring less effective seed predators [18].

Seed dispersal networks exhibit complex structural properties including high heterogeneity in interaction distributions, nestedness, and modularity [16]. A small number of bird species typically account for the majority of seed dispersal interactions, while most species participate in relatively few interactions [16]. This heterogeneous structure provides network stability while maintaining functional redundancy in seed dispersal services [16].

Temporal dynamics play crucial roles in determining seed dispersal effectiveness throughout extended fruiting periods [12] [19]. The composition of avian disperser assemblages can change dramatically during long fruiting seasons, affecting both the quantity and quality of seed dispersal services [19]. Environmental factors such as fruit availability and weather conditions influence bird movement patterns and foraging behavior, creating temporal variation in dispersal outcomes [20] [17].

Role in Plant Defense Against Herbivory

Urushiol (15:3) functions as a potent chemical defense compound that protects plants from herbivorous insects and mammals through multiple biochemical mechanisms [21] [22]. The compound's effectiveness as a defensive agent stems from its ability to disrupt cellular membranes and interfere with essential physiological processes in potential herbivores [22] [23].

The defensive properties of urushiol compounds are primarily attributed to their alkylcatechol structure, which enables multiple modes of toxic action against herbivorous organisms [23]. The catechol moiety can form reactive quinone intermediates through oxidation processes, leading to protein cross-linking and cellular damage in herbivore tissues [23]. The long unsaturated hydrocarbon chain enhances lipophilicity, facilitating penetration through biological membranes [22].

Research investigations reveal that urushiol accumulation patterns vary significantly among different plant tissues and developmental stages [22] [24]. Matrix-assisted laser desorption ionization mass spectrometry imaging studies demonstrate that urushiol congeners with different carbon chain lengths exhibit distinct spatial distribution patterns within plant stems [22]. Compounds with fifteen-carbon side chains concentrate primarily in resin ducts, while seventeen-carbon variants distribute more broadly throughout cortical and vascular tissues [22].

The effectiveness of urushiol as an herbivore deterrent appears to vary considerably among different animal groups [25]. While humans experience severe allergenic responses to urushiol exposure, many native herbivores including deer, goats, and various bird species consume urushiol-containing plant material without apparent adverse effects [25]. This selective toxicity suggests that urushiol may function as a specialized defense against specific types of herbivores rather than providing broad-spectrum protection [25].

Table 3: Geographic Variation in Urushiol (15:3) Accumulation and Plant Vigor

Plant AccessionTotal C15-Urushiol LevelTotal C17-Urushiol LevelC15:C17 Urushiol RatioSeedling BiomassMetabolic Load
TexasHighMediumNot reportedLowHigh
Virginia (VA-MontCo1)HighMediumSignificantly differentLowHigh
Virginia (VA-RoaCoa1)HighMediumNot reportedLowHigh
IowaLowLowReferenceHighLow
MichiganMediumLowNot reportedMediumMedium
New JerseyMediumLowSignificantly differentMediumMedium

Genetic variation in urushiol production levels demonstrates significant accession-level differences among geographically separated plant populations [26]. Plants from different geographic origins exhibit substantial variation in total urushiol accumulation, specific congener compositions, and ratios between different urushiol variants [26]. These differences suggest local adaptation to specific herbivore pressures and environmental conditions [26].

The metabolic costs associated with urushiol production impose significant constraints on plant growth and development [26]. Seedlings with higher urushiol accumulation levels consistently exhibit reduced biomass compared to those with lower defensive compound concentrations [26]. This inverse relationship between chemical defense investment and vegetative growth represents a fundamental trade-off in plant resource allocation strategies [26].

Environmental factors significantly influence urushiol accumulation patterns and defensive effectiveness [24]. Seasonal variation, plant developmental stage, and simulated herbivory treatments all affect urushiol levels in plant tissues [24]. However, urushiol appears to function primarily as a preformed chemical defense rather than an induced response to herbivore damage [24].

The spatial distribution of urushiol within plant tissues suggests multiple defensive strategies against different types of herbivores [22]. Accumulation in resin ducts provides protection against chewing herbivores that cause tissue disruption, while broader tissue distribution may defend against microbial pathogens [22]. This multi-layered defensive approach enhances overall plant protection against diverse biotic threats [22].

XLogP3

7.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Wikipedia

3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,2-diol

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl catechols and derivatives [PK1502]

Dates

Last modified: 04-15-2024

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